molecular formula C25H27F2N5O3 B12407084 Ep300/CREBBP-IN-8

Ep300/CREBBP-IN-8

Cat. No.: B12407084
M. Wt: 483.5 g/mol
InChI Key: IQSXIRMYLOUTLS-OXQOHEQNSA-N
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Description

Ep300/CREBBP-IN-8 is a potent and orally active inhibitor of the E1A-binding protein p300 (EP300) and CREB-binding protein (CREBBP). These proteins are essential transcriptional coactivators and acetyltransferases that play crucial roles in gene expression regulation through histone acetylation. This compound has shown promise in scientific research, particularly in the study of cancer and other diseases involving epigenetic dysregulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ep300/CREBBP-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ep300/CREBBP-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

Ep300/CREBBP-IN-8 exerts its effects by inhibiting the acetyltransferase activity of EP300 and CREBBP. These proteins are involved in the acetylation of histones, which is a key process in the regulation of gene expression. By inhibiting this activity, this compound can alter the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis . The molecular targets and pathways involved include the CDK4/RB/E2F axis and the MLL-r-BET complex .

Comparison with Similar Compounds

Ep300/CREBBP-IN-8 can be compared with other similar compounds, such as:

These compounds share similar mechanisms of action but differ in their chemical structures and potencies. This compound is unique in its specific molecular scaffold and its potent inhibitory effects .

Properties

Molecular Formula

C25H27F2N5O3

Molecular Weight

483.5 g/mol

IUPAC Name

(2R,4R)-4-fluoro-1-[1-(3-fluoro-4-methoxyphenyl)cyclohexanecarbonyl]-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H27F2N5O3/c1-35-21-7-5-15(11-17(21)27)25(9-3-2-4-10-25)24(34)32-14-16(26)12-20(32)23(33)30-22-8-6-18-19(29-22)13-28-31-18/h5-8,11,13,16,20H,2-4,9-10,12,14H2,1H3,(H,28,31)(H,29,30,33)/t16-,20-/m1/s1

InChI Key

IQSXIRMYLOUTLS-OXQOHEQNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2(CCCCC2)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F)F

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCCC2)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F)F

Origin of Product

United States

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